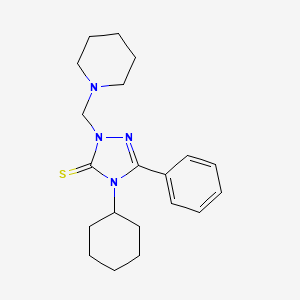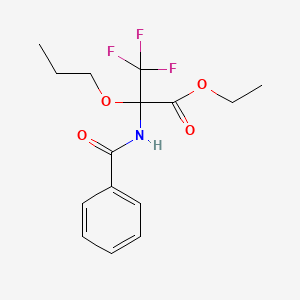
4-cyclohexyl-5-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-cyclohexyl-5-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione” is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “4-cyclohexyl-5-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide.
Introduction of the Piperidin-1-ylmethyl Group: This step may involve nucleophilic substitution reactions using piperidine and suitable alkylating agents.
Cyclohexyl and Phenyl Substitutions: These groups can be introduced through Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to maximize efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could convert the triazole ring to dihydrotriazole derivatives.
Substitution: Various substitution reactions can occur at the piperidin-1-ylmethyl group or the phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydrotriazole derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Enzyme Inhibition: Possible use as an enzyme inhibitor in biochemical studies.
Antimicrobial Activity: Investigation of its potential as an antimicrobial agent.
Medicine
Drug Development: Exploration of its pharmacological properties for the development of new drugs.
Therapeutic Applications: Potential use in the treatment of various diseases.
Industry
Agriculture: Use as a pesticide or herbicide.
Pharmaceuticals: Production of active pharmaceutical ingredients.
作用機序
The mechanism of action of “4-cyclohexyl-5-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione” would depend on its specific biological target. Generally, triazole derivatives may:
Inhibit Enzymes: By binding to the active site of enzymes, preventing substrate binding.
Interact with Receptors: Modulating receptor activity and influencing cellular signaling pathways.
類似化合物との比較
Similar Compounds
1,2,4-Triazole: A basic triazole structure with diverse biological activities.
5-Phenyl-1,2,4-triazole: Similar structure with a phenyl group, known for its antimicrobial properties.
4-Cyclohexyl-1,2,4-triazole: Another similar compound with a cyclohexyl group, used in various chemical applications.
Uniqueness
“4-cyclohexyl-5-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione” stands out due to its unique combination of cyclohexyl, phenyl, and piperidin-1-ylmethyl groups, which may confer distinct chemical and biological properties.
特性
分子式 |
C20H28N4S |
|---|---|
分子量 |
356.5 g/mol |
IUPAC名 |
4-cyclohexyl-5-phenyl-2-(piperidin-1-ylmethyl)-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C20H28N4S/c25-20-23(16-22-14-8-3-9-15-22)21-19(17-10-4-1-5-11-17)24(20)18-12-6-2-7-13-18/h1,4-5,10-11,18H,2-3,6-9,12-16H2 |
InChIキー |
YLVLLELHEAWEKV-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)N2C(=NN(C2=S)CN3CCCCC3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11490565.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-(2-phenylethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11490575.png)
![4-(2,3-dichlorophenyl)-1-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11490581.png)
![8-[(2-chlorophenyl)methyl]-4-fluoro-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one](/img/structure/B11490586.png)

![N-[2-(difluoromethoxy)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B11490601.png)
![5-(3,4-diethoxybenzyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B11490605.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide](/img/structure/B11490606.png)
![4-{2-[(2-chlorobenzyl)oxy]phenyl}-1-(6-chloropyridazin-3-yl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11490613.png)


![3-methyl-N-[2,4,6-trioxo-1-(pyridin-3-ylmethyl)-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11490634.png)
![Ethyl 4-({3-ethoxy-2-[(ethoxycarbonyl)amino]-1,1,1-trifluoro-3-oxopropan-2-yl}amino)benzoate](/img/structure/B11490640.png)
![4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B11490650.png)
